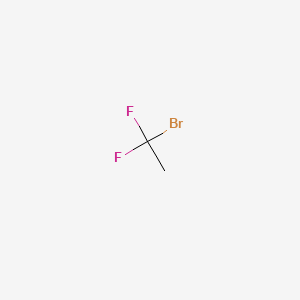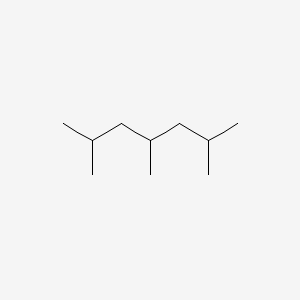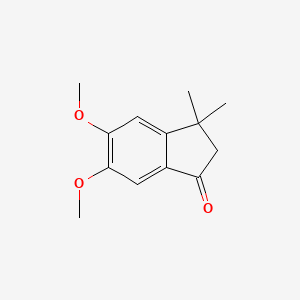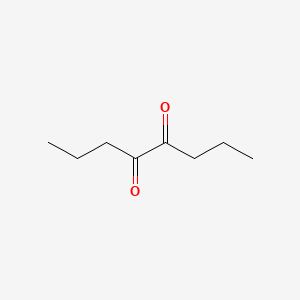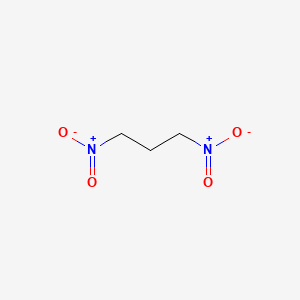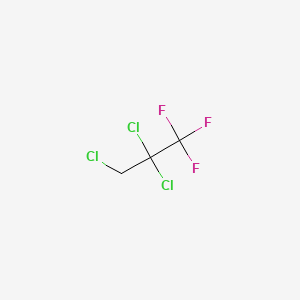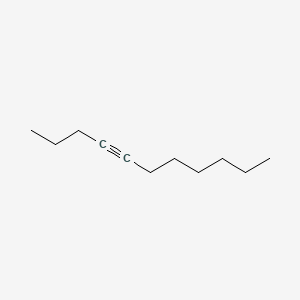
4-甲氧基-2'-甲基二苯甲酮
描述
4-Methoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C15H14O2 . It has been used in various applications, including as a photopolymerization catalyst .
Synthesis Analysis
The synthesis of 4-Methoxy-2’-methylbenzophenone involves several stages. The first stage involves the reaction of o-tolyl magnesium chloride with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes. The second stage involves the reaction of 4-methoxy-benzoyl chloride with (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for approximately 30 minutes .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2’-methylbenzophenone consists of a benzene ring attached to a phenyl and a methoxy group. The compound has a molecular weight of 226.27 .科学研究应用
环境分析
- 4-甲氧基-2'-甲基二苯甲酮,也被称为二苯甲酮-3 (BP-3),用作各种产品中的紫外线吸收剂。使用固相萃取,然后进行液相色谱-串联质谱 (LC-MS/MS) 来确定其在环境水样中的存在 (Negreira 等人,2009)。该方法允许对水生环境中的 BP-3 及其衍生物进行定量分析,突出了它们的环境影响。
分析化学
- 使用分散液-液微萃取,然后进行 LC-MS/MS 在人血清中检测 BP-3 及其代谢物 (Tarazona 等人,2013)。该技术对于研究经皮吸收过程和人类对 BP-3 的全身暴露至关重要。
光化学研究
- 研究了 BP-3 的光化学性质,例如它产生和猝灭单线态分子氧的能力,这是材料光稳定性中相关的一个因素 (Soltermann 等人,1995)。
毒理学和药理学
- 研究了肝微粒体对 BP-3 的代谢及其对内分泌干扰活性的影响,提供了对 BP-3 的生物转化和潜在毒理学影响的见解 (Watanabe 等人,2015)。
生殖毒理学
- 在人类和动物研究中检查了 BP-3 对生殖的影响,结果表明出生体重、胎龄和生殖器官发育可能发生改变 (Ghazipura 等人,2017)。
发育毒理学
- 对产前和哺乳期接触 BP-3 的大鼠进行的研究表明生殖器官的基因表达谱发生变化,这可以被视为睾丸或前列腺毒性的生物标志物 (Chen Guan 和 Yan Xu,2018)。
合成化学
- 该化合物已用于寡脱氧核苷酸的合成,表明其在核酸化学领域的相关性 (Mishra 和 Misra,1986)。
材料科学
- 用共聚的 4-甲氧基-2'-甲基二苯甲酮衍生物稳定聚合物的研究突出了其在增强聚合物的耐久性和稳定性方面的作用 (Hodgeman,1979)。
作用机制
Target of Action
Benzophenone derivatives have been known to interact with various biological targets, including tubulins
Mode of Action
Benzophenone derivatives can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Benzene dye intermediates like 4-methoxy-2-nitroaniline have been studied for their degradation pathways in fenton oxidation processes
Pharmacokinetics
The metabolic stability of similar compounds has been studied, revealing that certain functional groups can be modified to improve metabolic stability .
Result of Action
Some benzophenone derivatives have shown strong antitumor activity, inhibiting the proliferation of various cancer cells
Action Environment
For instance, 2-Hydroxy-4-methoxybenzophenone, a benzophenone derivative, is commonly used as a broad-band UV-filter in sunscreen cosmetic products, protecting the skin from the harmful effects of the sun .
生化分析
Biochemical Properties
It is known that benzophenone derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
(4-methoxyphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQGAOJFZBBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346743 | |
| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41204-59-5 | |
| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
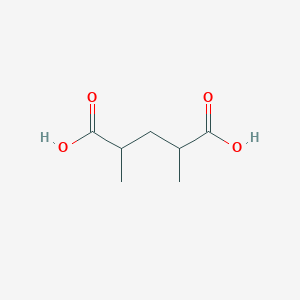
![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)

